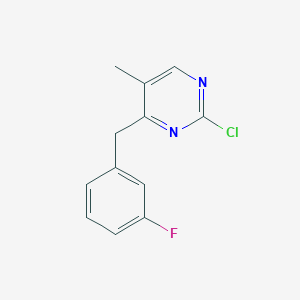

2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine

Description

Properties

IUPAC Name |

2-chloro-4-[(3-fluorophenyl)methyl]-5-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2/c1-8-7-15-12(13)16-11(8)6-9-3-2-4-10(14)5-9/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDVWIVACZBLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1CC2=CC(=CC=C2)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-methylpyrimidine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the choice of solvents and reagents may be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Antiviral and Anticancer Properties

The compound has been identified as a promising scaffold for the design of new drugs targeting viral infections and cancer. Its structural features allow for interactions with biological targets, enhancing its efficacy as an antiviral agent. Studies indicate that derivatives of pyrimidine compounds exhibit significant antiviral activity against various viruses, including HIV and influenza .

Mechanism of Action

Research suggests that 2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine may act by inhibiting specific enzymes involved in viral replication or cellular proliferation. For instance, its analogs have shown to inhibit key kinases associated with cancer cell growth, making it a candidate for further development in oncology .

Case Study: Inhibitory Activity

A study focusing on similar pyrimidine derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. The IC50 values for these compounds were comparable to established anti-inflammatory drugs, suggesting that this compound could be similarly effective .

Agricultural Chemicals

Herbicidal and Insecticidal Applications

The compound's biological activity extends to agricultural applications, where it can serve as an herbicide or insecticide. Its ability to disrupt metabolic pathways in pests makes it a valuable candidate for developing new agrochemicals.

Development of New Formulations

Research is ongoing into formulating this compound into effective agricultural products that can target specific pests while minimizing environmental impact. The incorporation of fluorinated groups is known to enhance the stability and efficacy of agrochemical formulations .

Chemical Synthesis

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate precursors. This versatility in synthesis allows for the production of derivatives with tailored properties for specific applications .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reaction of chlorinated pyrimidines with fluorobenzyl groups | Up to 85% |

| Condensation Reactions | Combining pyrimidine derivatives with aldehydes | Varies based on conditions |

Structural Analog Comparison

A comparative analysis of structural analogs highlights the uniqueness of this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Chloro-5-fluoro-2-methylpyrimidine | Lacks the benzyl group | Antiviral and anticancer properties |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol | Hydroxy group at C-4 | Enhanced antibacterial activity |

| 4,6-Dichloro-5-fluoro-2-methylpyrimidine | Two chlorine substituents | Broader spectrum of biological activities |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities between 2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine and analogous compounds:

Key Observations:

- Electronic Properties : Chloro and fluoro substituents at positions 2 and 5 (e.g., ) increase electrophilicity, facilitating nucleophilic substitution reactions.

- Biological Relevance : Fused-ring derivatives () exhibit enhanced binding to kinase ATP pockets, suggesting that the benzyl group in the target compound may similarly engage in hydrophobic interactions.

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: Fluorine at the benzyl or phenoxy group () improves metabolic stability and bioavailability by resisting oxidative degradation.

- Methyl vs. Bulkier Groups : The 5-methyl group in the target compound may reduce steric hindrance compared to cyclopentyl (), favoring interactions with flat binding pockets.

- Chloro as a Leaving Group : The 2-chloro substituent is a common site for derivatization, as demonstrated in the synthesis of 5-HT7 receptor antagonists ().

Physical and Chemical Properties

- Solubility : Methoxy-substituted pyrimidines () exhibit higher aqueous solubility than benzyl derivatives due to increased polarity.

- Crystallinity : Methyl groups (e.g., in ) contribute to hydrogen-bonding networks in crystal structures, suggesting the target compound may form stable crystalline phases.

Biological Activity

2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a chlorine atom at the 2-position, a fluorobenzyl group at the 4-position, and a methyl group at the 5-position of the pyrimidine ring. Its unique structure contributes to its potential efficacy in various therapeutic applications, particularly in oncology and antimicrobial research.

The chemical structure of this compound can be represented as follows:

This compound exhibits significant reactivity due to the presence of halogen substituents, which can influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including human breast cancer cells. The compound's mechanism of action may involve the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair in cancer cells.

Case Study:

A study examining similar pyrimidine derivatives reported that compounds with structural similarities to this compound displayed IC50 values indicating moderate to significant efficacy against human breast cancer cells. For instance, compound 5e from a related study exhibited an IC50 value of 18 μM, demonstrating comparable efficacy to established PARP inhibitors like Olaparib .

Antimicrobial Activity

The presence of chlorine and fluorine atoms in the structure has been linked to enhanced antimicrobial activity. Compounds with similar halogenated structures have shown promising results against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Comparative Analysis:

A comparative study on halogenated compounds indicated that those with both chloro and fluoro substituents exhibited broader spectra of antimicrobial activity compared to their non-halogenated counterparts .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity towards various biological targets. The electronic properties imparted by the chlorine and fluorine atoms enhance its ability to interact selectively with enzymes and receptors involved in disease processes.

Summary Table of Biological Activities

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Anticancer, antimicrobial |

| 4-Chloro-5-fluoro-2-methylpyrimidine | Lacks benzyl group | Antiviral, anticancer properties |

| 6-Chloro-5-fluoro-2-methylpyrimidin-4-ol | Hydroxy group at C-4 | Enhanced antibacterial activity |

| 4,6-Dichloro-5-fluoro-2-methylpyrimidine | Two chlorine substituents | Broader biological activities |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-fluorobenzyl)-5-methylpyrimidine, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 4-chloro-5-methylpyrimidine with 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC or HPLC .

- Cross-coupling : Utilize Suzuki-Miyaura coupling for introducing the benzyl group, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives. Optimize solvent (THF/DMF) and temperature (60–100°C) to improve yield .

- Optimization : Use Design of Experiments (DoE) to assess variables (e.g., molar ratios, catalysts, solvents). For example, a 1:1.2 molar ratio of pyrimidine to benzyl halide in DMF yields >85% product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., δ ~8.1 ppm for pyrimidine protons, δ ~4.5 ppm for benzyl-CH₂) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: 295.08) .

- X-ray Crystallography : For absolute configuration determination if crystals are obtainable .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodology :

- DFT Calculations : Compare computed activation energies (e.g., for nucleophilic substitution) with experimental kinetic data. Adjust solvent models (PCM for DMF) to improve agreement .

- Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace reaction mechanisms (e.g., SN1 vs. SN2 pathways) .

- In Situ Monitoring : Employ Raman spectroscopy or ReactIR to detect transient intermediates not predicted computationally .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in medicinal chemistry research?

- Methodology :

- Enzyme Assays : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 μM suggest therapeutic potential .

- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize targets with high docking scores (e.g., −9.5 kcal/mol) .

- Cell-Based Studies : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Compare with positive controls (e.g., staurosporine) .

Q. What are the challenges in elucidating the degradation pathways of this compound under physiological conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Analyze degradants via LC-MS .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites using UPLC-QTOF .

- Stability Profiling : Store samples at 25°C/60% RH and monitor degradation kinetics. Use Arrhenius plots to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.